molecular formula C22H20FN3O3S B12206576 (5Z)-5-(2-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B12206576
M. Wt: 425.5 g/mol
InChI Key: OGEIWDSDTIBEBV-UNOMPAQXSA-N
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Description

(5Z)-5-(2-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is further modified with a fluorobenzylidene and a pyridinylpiperidinyl group, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the fluorobenzylidene group through a condensation reaction. The final step involves the attachment of the pyridinylpiperidinyl moiety via a nucleophilic substitution reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored, including temperature, pressure, and pH, to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidinyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-(2-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar core structures, known for their antidiabetic properties.

    Fluorobenzylidene derivatives: Compounds with similar fluorobenzylidene groups, used in various chemical and biological applications.

    Pyridinylpiperidinyl compounds: Molecules with similar pyridinylpiperidinyl moieties, investigated for their pharmacological activities.

Uniqueness

What sets (5Z)-5-(2-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H20FN3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-oxo-2-(2-pyridin-3-ylpiperidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H20FN3O3S/c23-17-8-2-1-6-15(17)12-19-21(28)26(22(29)30-19)14-20(27)25-11-4-3-9-18(25)16-7-5-10-24-13-16/h1-2,5-8,10,12-13,18H,3-4,9,11,14H2/b19-12-

InChI Key

OGEIWDSDTIBEBV-UNOMPAQXSA-N

Isomeric SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=O

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C(=O)C(=CC4=CC=CC=C4F)SC3=O

Origin of Product

United States

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